molecular formula C19H17N5OS2 B2701802 N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-46-5

N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2701802
CAS No.: 868966-46-5
M. Wt: 395.5
InChI Key: XIFQPXLUJAJFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a thiophene substituent and a sulfanyl acetamide group. Its structure includes:

  • A 1,2,4-triazolo[4,3-b]pyridazine backbone, which provides a nitrogen-rich heterocyclic framework.
  • A sulfanyl acetamide side chain linked to a 3,5-dimethylphenyl group, which may enhance solubility and steric bulk.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c1-12-8-13(2)10-14(9-12)20-17(25)11-27-18-6-5-16-21-22-19(24(16)23-18)15-4-3-7-26-15/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFQPXLUJAJFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the thiophene and acetamide groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and acylating agents. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C), and electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

1,2,4,5-Tetrazine Derivatives (e.g., 3,6-dihydrazino-1,2,4,5-tetrazine): Core Structure: Contains a tetrazine ring (four nitrogen atoms), offering higher nitrogen content (68.3% for the pure tetrazine ring) compared to the triazolo-pyridazine core (~50% nitrogen content) . Applications: Widely studied for high enthalpy (>300 kJ/mol) and low sensitivity in energetic materials.

Triazolo-Pyridazine Analogues (e.g., 6-nitro-[1,2,4]triazolo[4,3-b]pyridazine):

  • Core Structure : Shares the triazolo-pyridazine backbone but lacks sulfur-based substituents.
  • Properties : Moderate thermal stability (decomposition >200°C) and higher sensitivity than tetrazines due to reduced nitrogen density.

Thiophene-Containing Heterocycles (e.g., thiophene-fused triazoles): Core Structure: Integrates thiophene for enhanced π-π stacking and thermal stability.

Property Comparison Table

Property Target Compound 1,2,4,5-Tetrazine Derivative Triazolo-Pyridazine Analogue Thiophene-Fused Triazole
Nitrogen Content (Core) ~50% (triazolo-pyridazine) 68.3% (tetrazine) ~50% 40-45%
Thermal Stability Estimated >220°C (thiophene stabilizes) >250°C ~200°C >230°C
Impact Sensitivity Likely moderate (sulfanyl group may reduce sensitivity) Low High Moderate
Enthalpy (ΔHf) Moderate (inferred from N/S content) High (>300 kJ/mol) ~200 kJ/mol ~180 kJ/mol
Key Functional Groups Thiophene, sulfanyl, acetamide Amino, nitro Nitro, alkyl Thiophene, nitro

Research Findings and Implications

  • Nitrogen Content vs. Stability : The target compound’s nitrogen content is lower than tetrazines but compensated by sulfur’s polarizable electrons, which may enhance thermal stability .
  • Sensitivity : The sulfanyl acetamide group could act as a desensitizing agent, reducing friction sensitivity compared to nitro-substituted triazolo-pyridazines.

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that exhibits significant biological activity due to its unique structural features. This article reviews the compound's synthesis, mechanism of action, and biological effects based on available research findings.

Chemical Structure and Synthesis

The molecular formula for this compound can be represented as C17H18N4SC_{17}H_{18}N_{4}S. The synthesis typically involves the reaction of 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine with a suitable acetamide derivative in the presence of a sulfhydryl group. The specific synthetic routes may vary but generally include condensation reactions followed by purification processes such as recrystallization.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzyme activities and receptor interactions through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors that regulate physiological responses, potentially affecting neurotransmitter release and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example:

  • Cell Proliferation Inhibition : Studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
CompoundIC50 (µM)Cell Line
Compound A12.5HeLa
Compound B8.0MCF-7

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound has shown promise in reducing tumor size and improving survival rates when administered in appropriate dosages.
  • Mechanistic Insights : Further investigation into its mechanism revealed that the compound might disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.